Boivinose
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Overview
Description
Boivinose is a dideoxyhexose.
Scientific Research Applications
Synthesis and Chemical Properties
- Boivinose has been synthesized through a diastereoselective ene reaction, demonstrating the feasibility of its chemical production. This synthesis involved a series of reactions including ozonolysis and chemoselective hydride reduction, yielding a 29.7% overall yield (Wenjing Lu & B. Uang, 1994).
Natural Occurrence and Derivation
- This compound is found as a component in certain natural compounds. For instance, it was identified in alternanthin, a C-glycosylated flavonoid from Alternanthera philoxeroides. This discovery was significant due to the rarity of this compound in natural compounds (Bing-nan Zhou, G. Blaskó, & G. Cordell, 1988).
Biotechnological Applications
- In biotechnology, this compound has been utilized in the field of combinatorial biosynthesis. Specifically, it was involved in the construction of gene clusters for the biosynthesis of d-deoxysugars like d-boivinose, which led to the generation of novel glycosylated compounds (María Pérez et al., 2006).
- Another study highlighted the presence of this compound in flavone C-glycosides isolated from Zea mays, with these compounds exhibiting glycation inhibitory activity. This suggests potential applications of this compound-containing compounds in areas like diabetes research (R. Suzuki, Y. Okada, & T. Okuyama, 2003).
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3S,4S,5R)-3,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1 |
InChI Key |
JWFRNGYBHLBCMB-SRQIZXRXSA-N |
Isomeric SMILES |
C[C@H]([C@@H]([C@H](CC=O)O)O)O |
SMILES |
CC(C(C(CC=O)O)O)O |
Canonical SMILES |
CC(C(C(CC=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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